molecular formula C23H19FN4O6 B12622300 2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

Cat. No.: B12622300
M. Wt: 466.4 g/mol
InChI Key: YPBAJBNYNPBYHS-XGZZJNCVSA-N
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Description

2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable diene and dienophile under high-temperature conditions.

    Introduction of the benzodioxole moiety: This step involves the coupling of the spirocyclic core with a benzodioxole derivative using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the spirocyclic core, potentially leading to the opening of the spiro ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Open-ring spirocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with the active sites of certain enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5’-chloro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide
  • 2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5’-bromo-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide

Uniqueness

The presence of the fluorine atom in 2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide distinguishes it from its chloro and bromo analogs. Fluorine enhances the compound’s metabolic stability and binding affinity, making it a more potent and selective agent in biological systems.

Properties

Molecular Formula

C23H19FN4O6

Molecular Weight

466.4 g/mol

IUPAC Name

2-[(3aR,6aS)-5-(1,3-benzodioxol-5-ylmethyl)-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C23H19FN4O6/c24-11-2-3-13-12(6-11)23(22(32)26-13)19-18(14(27-23)7-17(25)29)20(30)28(21(19)31)8-10-1-4-15-16(5-10)34-9-33-15/h1-6,14,18-19,27H,7-9H2,(H2,25,29)(H,26,32)/t14?,18-,19+,23?/m1/s1

InChI Key

YPBAJBNYNPBYHS-XGZZJNCVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)F)NC5=O)NC4CC(=O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)F)NC5=O)CC(=O)N

Origin of Product

United States

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